4-Isocyanatobenzene-1-sulfonic acid
Description
4-Isocyanatobenzene-1-sulfonic acid (C₇H₅NO₄S) is a bifunctional aromatic compound containing both an isocyanate (-NCO) and a sulfonic acid (-SO₃H) group. The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), while the sulfonic acid group enhances water solubility and acidity (pKa ~ -1 to -2). This compound is primarily used in polymer chemistry as a crosslinking agent or monomer for synthesizing sulfonated polyurethanes and specialty resins. Its dual functionality allows for applications in coatings, adhesives, and ion-exchange membranes .
Properties
Molecular Formula |
C7H5NO4S |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-isocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO4S/c9-5-8-6-1-3-7(4-2-6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
FQYHWUZKRLFOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanatobenzene-1-sulfonic acid typically involves the sulfonation of 4-isocyanatobenzene. This can be achieved through the reaction of 4-isocyanatobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 4-isocyanatobenzene-1-sulfonic acid may involve advanced techniques such as high-speed ball milling or the use of sulfonating agents like sulfur trioxide in dichloromethane. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Urea derivatives and other substituted products.
Scientific Research Applications
4-Isocyanatobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and urea compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and ion-exchange resins
Mechanism of Action
The mechanism of action of 4-isocyanatobenzene-1-sulfonic acid involves its reactive functional groups:
Isocyanate Group: The isocyanate group can react with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Sulfonic Acid Group: The sulfonic acid group imparts strong acidity and water solubility, making the compound useful in catalysis and as a precursor for other sulfonic acid derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Functional Groups : Carboxylic acid (-COOH) and hydroxyl (-OH) groups.
- Acidity : Carboxylic acid (pKa ~ 4.5) is weaker than sulfonic acid.
- Reactivity: Limited to esterification or amidation reactions; lacks the isocyanate group’s versatility.
- Applications : Used in preservatives (parabens) and polymer intermediates, unlike 4-isocyanatobenzene-1-sulfonic acid, which is tailored for covalent bonding in polymers .
Isopropanolamine Dodecylbenzenesulfonate
- Functional Groups: Sulfonate (-SO₃⁻) salt paired with a long alkyl chain and isopropanolamine.
- Solubility : Hydrophobic alkyl chain reduces water solubility compared to the hydrophilic sulfonic acid in 4-isocyanatobenzene-1-sulfonic acid.
- Applications : Primarily a surfactant; lacks reactive isocyanate for polymerization .
4-Hydroxy-1-Butanesulfonic Acid (CAS 26978-64-3)
- Functional Groups : Sulfonic acid and hydroxyl (-OH) on a butane chain.
- Structure : Aliphatic vs. aromatic backbone in 4-isocyanatobenzene-1-sulfonic acid.
- Used in detergents and biocides rather than polymer synthesis .
{4-[2,3-Diisocyano-4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]phenyl}oxidanesulfonic Acid (C₁₄H₁₆O₅)
- Functional Groups : Dual isocyanate groups and sulfonic acid.
- Complexity : Extended conjugated system with methoxyphenyl enhances UV stability but complicates synthesis.
- Applications : Specialized in photoresist materials, whereas 4-isocyanatobenzene-1-sulfonic acid is more broadly applicable in industrial polymers .
Comparative Data Table
| Property | 4-Isocyanatobenzene-1-sulfonic Acid | 4-Hydroxybenzoic Acid | Isopropanolamine Dodecylbenzenesulfonate | 4-Hydroxy-1-Butanesulfonic Acid |
|---|---|---|---|---|
| Functional Groups | -NCO, -SO₃H | -COOH, -OH | -SO₃⁻ (salt), alkyl chain | -SO₃H, -OH (aliphatic) |
| Acidity (pKa) | -1 to -2 | ~4.5 | Neutral (salt) | ~-1.5 |
| Reactivity | High (isocyanate) | Moderate | Low | Low |
| Primary Use | Polymer crosslinking | Preservatives | Surfactants | Detergents |
Key Research Findings
- Synthesis Efficiency : 4-Isocyanatobenzene-1-sulfonic acid’s synthesis requires careful control to prevent premature polymerization, unlike simpler sulfonic acids .
- Thermal Stability: Degrades above 150°C, limiting high-temperature applications compared to non-reactive sulfonates like dodecylbenzenesulfonate .
- Environmental Impact : Sulfonic acid derivatives are generally persistent in water; however, the isocyanate group’s reactivity may reduce bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
